molecular formula C17H14Cl3F3N2O B5205036 3-methyl-N-(2,2,2-trichloro-1-{[2-(trifluoromethyl)phenyl]amino}ethyl)benzamide

3-methyl-N-(2,2,2-trichloro-1-{[2-(trifluoromethyl)phenyl]amino}ethyl)benzamide

Cat. No. B5205036
M. Wt: 425.7 g/mol
InChI Key: FYDZXSKSVCPIHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-N-(2,2,2-trichloro-1-{[2-(trifluoromethyl)phenyl]amino}ethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as TRPM8 antagonist and has been the subject of numerous studies aimed at understanding its synthesis, mechanism of action, and potential therapeutic benefits.

Mechanism of Action

The mechanism of action of 3-methyl-N-(2,2,2-trichloro-1-{[2-(trifluoromethyl)phenyl]amino}ethyl)benzamide involves its ability to block the TRPM8 calcium channel. By blocking this channel, the compound can reduce calcium influx into cells, which can lead to a reduction in pain sensation and other physiological effects.
Biochemical and Physiological Effects:
Studies have shown that 3-methyl-N-(2,2,2-trichloro-1-{[2-(trifluoromethyl)phenyl]amino}ethyl)benzamide can have various biochemical and physiological effects. These effects include a reduction in pain sensation, a decrease in body temperature, and an inhibition of prostate cancer cell proliferation.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 3-methyl-N-(2,2,2-trichloro-1-{[2-(trifluoromethyl)phenyl]amino}ethyl)benzamide in lab experiments is its specificity for the TRPM8 calcium channel. This specificity allows researchers to target specific physiological processes and study their effects. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 3-methyl-N-(2,2,2-trichloro-1-{[2-(trifluoromethyl)phenyl]amino}ethyl)benzamide. One area of research is the development of more potent TRPM8 antagonists that can be used to treat various conditions. Another area of research is the study of the compound's effects on other physiological processes, such as inflammation and immune response. Additionally, there is a need for further research on the compound's potential toxicity and its effects on different cell types.

Synthesis Methods

The synthesis of 3-methyl-N-(2,2,2-trichloro-1-{[2-(trifluoromethyl)phenyl]amino}ethyl)benzamide involves several steps. The first step involves the reaction of 2-(trifluoromethyl)aniline with 3-methylbenzoyl chloride in the presence of a base to form the intermediate product. The intermediate product is then reacted with 2,2,2-trichloro-N-(2-chloroethyl)acetamide in the presence of a base to yield the final product.

Scientific Research Applications

3-methyl-N-(2,2,2-trichloro-1-{[2-(trifluoromethyl)phenyl]amino}ethyl)benzamide has been extensively studied for its potential therapeutic applications. One of the primary areas of research has been its use as a TRPM8 antagonist. TRPM8 is a calcium channel that is involved in various physiological processes, including pain sensation and thermoregulation. Studies have shown that TRPM8 antagonists, such as 3-methyl-N-(2,2,2-trichloro-1-{[2-(trifluoromethyl)phenyl]amino}ethyl)benzamide, can be used to treat various conditions, including chronic pain, migraine, and prostate cancer.

properties

IUPAC Name

3-methyl-N-[2,2,2-trichloro-1-[2-(trifluoromethyl)anilino]ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl3F3N2O/c1-10-5-4-6-11(9-10)14(26)25-15(16(18,19)20)24-13-8-3-2-7-12(13)17(21,22)23/h2-9,15,24H,1H3,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYDZXSKSVCPIHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC(C(Cl)(Cl)Cl)NC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl3F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-N-(2,2,2-trichloro-1-{[2-(trifluoromethyl)phenyl]amino}ethyl)benzamide

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